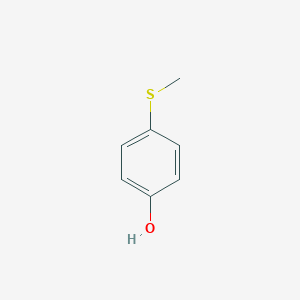

4-(Methylthio)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASBCTGZKABPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051547 | |

| Record name | 4-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-72-9 | |

| Record name | 4-(Methylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYTHIOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T83QI0Z1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Methylthio)phenol (CAS 1073-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)phenol (CAS 1073-72-9), a key organic intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and discusses its known applications and potential biological interactions. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and potential mechanisms of action are illustrated with diagrams generated using Graphviz.

Introduction

This compound, also known as 4-hydroxythioanisole or p-(methylthio)phenol, is an organosulfur compound with the chemical formula C₇H₈OS.[1][2] Its structure features a phenol ring substituted with a methylthio group at the para position. This substitution imparts unique reactivity, making it a valuable building block in organic synthesis.[3] Primarily, it serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the insecticide sulprofos.[1][3] This guide aims to provide researchers and professionals in drug development with a detailed technical resource on this important chemical compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive and accurate profile of the compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Hydroxythioanisole, p-(Methylthio)phenol, 4-(Methylmercapto)phenol | [1][4] |

| CAS Number | 1073-72-9 | [4] |

| Molecular Formula | C₇H₈OS | [1][4] |

| Molecular Weight | 140.20 g/mol | [1][4] |

| Appearance | White to pale brown crystalline solid | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point | 153-156 °C at 20 mmHg | [1] |

| Solubility in Water | 9.59 g/L | [5] |

| pKa | 9.53 at 25 °C | [1] |

| InChI Key | QASBCTGZKABPKX-UHFFFAOYSA-N | [4] |

| SMILES | CSc1ccc(O)cc1 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

Two common methods for the synthesis of this compound are detailed below.

This method involves the direct methylation of phenol using dimethyl disulfide in the presence of a strong acid catalyst.

-

Materials: Phenol, Dimethyl Disulfide (Me₂S₂), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

In a reaction vessel, combine phenol and dimethyl disulfide in a molar ratio of approximately 3.15:1.

-

Slowly add sulfuric acid to the mixture, maintaining a molar ratio of H₂SO₄ to Me₂S₂ of about 1.75:1. The reaction is exothermic and should be cooled to maintain a temperature of 40°C.

-

Stir the reaction mixture at 40°C for 5 hours.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Expected Yield: 79.3% - 83.5%

This method utilizes a copper-catalyzed reaction between a p-halogenated phenylacetic acid derivative and sodium methyl mercaptide.

-

Materials: 4-Bromophenylacetic acid, Sodium methyl mercaptide, Cuprous bromide (CuBr), Dimethylformamide (DMF), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

To a three-necked flask, add 4-bromophenylacetic acid, DMF, sodium methyl mercaptide, and a catalytic amount of cuprous bromide.[6]

-

Replace the atmosphere in the flask with nitrogen.[6]

-

Heat the reaction mixture to 130°C and stir for 4 hours under a nitrogen atmosphere.[6]

-

Cool the reaction mixture and add a 40% NaOH solution, followed by stirring for 10 minutes.[6]

-

Acidify the mixture with HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-(methylthio)phenylacetic acid.

-

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

-

Materials: Crude this compound, Ethanol, Water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[7]

-

If insoluble impurities are present, perform a hot gravity filtration.[7]

-

To the hot ethanol solution, add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[7] If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[7]

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[8][9]

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]

-

Wash the collected crystals with a small amount of a cold ethanol/water mixture.[7]

-

Dry the purified crystals under vacuum.[7]

-

Analytical Protocols

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Procedure: Inject the sample onto the column and record the chromatogram. The retention time and peak purity can be compared to a reference standard.

-

Instrumentation: GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 50-100°C), then ramp up to a higher temperature (e.g., 250-300°C).

-

MS Detector: Electron Ionization (EI) mode.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization may be employed to improve chromatographic performance.

-

Procedure: Inject the sample into the GC. The resulting mass spectrum can be compared with library spectra for identification.

Visualizations

The following diagrams illustrate key experimental workflows and a potential biological mechanism of action for compounds related to this compound.

References

- 1. Cas 1073-72-9,this compound | lookchem [lookchem.com]

- 2. Phenol, 4-(methylthio)- [webbook.nist.gov]

- 3. This compound | 1073-72-9 [chemicalbook.com]

- 4. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 4-(Methylthio)phenol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-(Methylthio)phenol (CAS No: 1073-72-9). It details established experimental protocols for its synthesis and key chemical transformations, with a focus on methodologies relevant to organic synthesis and drug development. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical and pharmaceutical research.

Introduction

This compound, also known as p-hydroxythioanisole, is an organosulfur compound that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a potentially oxidizable methylthio group, allows for a diverse range of chemical modifications.[2] This makes it a valuable building block in the preparation of various target molecules, including agrochemicals and pharmaceuticals.[3] For instance, it is a known precursor in the synthesis of the insecticide sulprofos amidate.[4] This guide aims to provide a detailed repository of its core properties and synthetic methodologies to facilitate its application in research and development.

Physical and Chemical Properties

This compound is typically a white to pale brown crystalline solid with a distinct sulfurous odor.[1][5] It is soluble in many organic solvents and shows limited solubility in water.[6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1073-72-9 | [1][5] |

| Molecular Formula | C₇H₈OS | [5] |

| Molecular Weight | 140.20 g/mol | [7] |

| Melting Point | 84-86 °C | [4] |

| Boiling Point | 153-156 °C at 20 mmHg | [4] |

| Density | 1.1182 g/cm³ (estimate) | [8] |

| Water Solubility | 9.59 g/L | [1][4] |

| pKa | 9.53 at 25 °C | |

| LogP | 1.780 |

Spectral Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the thioether group.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretching of the phenol group and C-S stretching of the thioether.

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application.

Synthesis of this compound from Phenol and Dimethyl Disulfide

This protocol describes a direct method for the synthesis of this compound.[6]

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 1073-72-9 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Bonding of 4-(Methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of 4-(Methylthio)phenol. It includes detailed experimental protocols for its synthesis and purification, along with a discussion of its potential biological activities. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Molecular Structure and Bonding

This compound, also known as p-hydroxythioanisole, is an organosulfur compound with the chemical formula C₇H₈OS.[1][2][3] Its molecular structure consists of a phenol ring where the hydroxyl group (-OH) is para to a methylthio group (-SCH₃). This substitution pattern significantly influences the molecule's electronic properties and reactivity. The presence of both a hydrogen bond donor (the hydroxyl group) and a sulfur atom with lone pairs of electrons imparts a unique combination of chemical characteristics to the molecule.

Physicochemical Properties

This compound is a white to pale brown crystalline solid at room temperature.[4] It is soluble in water and various organic solvents.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [1][2][3] |

| Molecular Weight | 140.20 g/mol | [1][3] |

| Melting Point | 84-86 °C | [5] |

| Boiling Point | 153-156 °C at 20 mmHg | [5] |

| pKa | 9.53 at 25 °C | [6] |

| Solubility in Water | 9.59 g/L | [5] |

Spectroscopic Data

The structural features of this compound have been characterized using various spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the methylthio group. | [7] |

| ¹³C NMR | Resonances for the aromatic carbons, including the carbon atoms attached to the hydroxyl and methylthio groups, as well as the methyl carbon. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations. | [2] |

| UV-Vis Spectroscopy | Absorption maxima in aqueous ethanol are observed at 230 nm, 255 nm, and 285 nm. | [8] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [2] |

Synthesis and Purification

Several synthetic routes have been established for the preparation of this compound. A common method involves the direct thiolation of phenol with dimethyl disulfide in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Thiolation of Phenol

This protocol is adapted from a method utilizing phenol and dimethyl disulfide with sulfuric acid as a catalyst.[7]

Materials:

-

Phenol

-

Dimethyl disulfide (Me₂S₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as dichloromethane.

-

Add dimethyl disulfide to the solution. The molar ratio of phenol to dimethyl disulfide should be optimized, with a reported ratio of approximately 3.15:1 being effective.[7]

-

Carefully add concentrated sulfuric acid dropwise to the reaction mixture while stirring. The molar ratio of sulfuric acid to dimethyl disulfide is typically around 1.75:1.[7]

-

Heat the reaction mixture to 40°C and maintain this temperature for 5 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding it to a stirred solution of saturated sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent.

Synthesis and Purification Workflow for this compound.

Potential Biological Activity and Signaling Pathway

While this compound is primarily utilized as a chemical intermediate, studies on structurally related 4-substituted phenols suggest potential biological activities. One area of interest is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[6][9] The proposed mechanism involves the oxidation of the phenol to a reactive quinone species, which can then interact with the enzyme.

Proposed Signaling Pathway: Tyrosinase Inhibition

The following diagram illustrates a hypothetical signaling pathway for the inhibition of melanin synthesis by this compound, based on the known mechanisms of other 4-substituted phenols.[6]

Proposed Mechanism of Tyrosinase Inhibition by this compound.

This proposed pathway suggests that this compound may be oxidized by tyrosinase to a reactive quinone intermediate. This intermediate could then covalently modify and inactivate the enzyme, leading to a reduction in melanin production. Further experimental validation is required to confirm this specific mechanism for this compound.

Conclusion

This compound is a versatile molecule with a well-defined structure and a range of interesting chemical properties. The presence of both a hydroxyl and a methylthio group on the aromatic ring allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While its biological activities are not as extensively studied, the potential for tyrosinase inhibition opens avenues for further investigation in the context of drug development and cosmeceuticals. The experimental protocols and structural information provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

- 1. This compound | 1073-72-9 [chemicalbook.com]

- 2. Phenol, 4-(methylthio)- [webbook.nist.gov]

- 3. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H26225.30 [thermofisher.com]

- 5. watson-int.com [watson-int.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemwhat.com [chemwhat.com]

- 9. researchgate.net [researchgate.net]

Environmental Fate and Impact of 4-(Methylthio)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of 4-(Methylthio)phenol (CAS No. 1073-72-9). Due to the limited availability of experimental data for this specific compound, this guide integrates available physicochemical properties with predicted environmental fate and ecotoxicity values generated using the well-established US EPA's EPI Suite™ computational tool. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in conducting environmental risk assessments and ensuring responsible management of this chemical. Detailed experimental protocols for key environmental fate and effect studies are also provided to guide future laboratory investigations.

Chemical Identity and Physicochemical Properties

This compound, also known as p-hydroxythioanisole, is an organosulfur compound with the molecular formula C₇H₈OS. It is characterized by a phenol group substituted with a methylthio group at the para position.

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-(Methylsulfanyl)phenol, p-(Methylthio)phenol, 4-Hydroxythioanisole | - |

| CAS Number | 1073-72-9 | - |

| Molecular Formula | C₇H₈OS | - |

| Molecular Weight | 140.20 g/mol | - |

| Octanol-Water Partition Coefficient (LogP) | 1.780 | [1] |

| Predicted Water Solubility | 6883 mg/L at 25°C | EPI Suite™[2] |

| Predicted Vapor Pressure | 0.004 mmHg at 25°C | EPI Suite™[3] |

| Predicted Henry's Law Constant | 1.46 x 10⁻⁷ atm-m³/mole at 25°C | EPI Suite™[4] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. The following sections detail the predicted environmental persistence, mobility, and bioaccumulation potential of this compound.

Degradation

Degradation processes, both biotic and abiotic, are crucial in determining the persistence of this compound in the environment.

Biodegradation is the breakdown of organic substances by microorganisms. Based on predictive models, this compound is expected to be readily biodegradable.

Table 2: Predicted Biodegradation of this compound

| Parameter | Predicted Value | Model |

| Aerobic Biodegradation Half-Life in Water | Weeks | BIOWIN (EPI Suite™)[1] |

| Aerobic Biodegradation Half-Life in Soil | Weeks | BIOWIN (EPI Suite™)[1] |

| Ready Biodegradability Prediction | YES | BIOWIN (EPI Suite™)[5] |

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.

-

Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The predicted atmospheric half-life is approximately 2 hours.

-

Hydrolysis: Due to the stability of the phenol and thioether functional groups under typical environmental pH conditions, hydrolysis is not expected to be a significant degradation pathway for this compound.

Environmental Distribution and Mobility

The mobility of this compound in the environment is governed by its partitioning behavior between soil, water, and air.

The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil and sediment. A lower Koc value suggests higher mobility in soil.

Table 3: Predicted Soil Adsorption and Mobility of this compound

| Parameter | Predicted Value | Interpretation | Model |

| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | 2.44 | Moderate mobility | KOCWIN (EPI Suite™)[6] |

Based on the predicted Log Koc value, this compound is expected to have moderate mobility in soil and may have the potential to leach into groundwater.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic organisms.

Table 4: Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Interpretation | Model |

| Bioconcentration Factor (BCF) | 12.8 L/kg (wet weight) | Low bioaccumulation potential | BCFBAF (EPI Suite™)[3][7] |

The low predicted BCF value suggests that this compound is not likely to significantly bioaccumulate in aquatic organisms. This is consistent with its relatively low LogP value.

Environmental Impact

The environmental impact of this compound is assessed through its toxicity to various organisms.

Aquatic Toxicity

Based on its GHS classification, this compound is considered "Harmful to aquatic life with long lasting effects"[1]. The following table presents the predicted acute toxicity values for representative aquatic organisms.

Table 5: Predicted Acute Aquatic Toxicity of this compound

| Test Organism | Endpoint | Predicted Value (mg/L) | Model |

| Fish (Fathead Minnow) | 96-hour LC₅₀ | 10.5 | ECOSAR (EPI Suite™)[5][8] |

| Aquatic Invertebrate (Daphnia magna) | 48-hour EC₅₀ | 5.8 | ECOSAR (EPI Suite™)[5][8] |

| Green Algae (Pseudokirchneriella subcapitata) | 96-hour EC₅₀ | 3.2 | ECOSAR (EPI Suite™)[5][8] |

These predicted values indicate that this compound is moderately toxic to aquatic organisms.

Experimental Protocols

To obtain definitive data on the environmental fate and impact of this compound, experimental studies are necessary. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.

Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of carbon dioxide produced.

-

Test System: Closed bottles or respirometers.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Duration: 28 days.

-

Endpoint: Percentage of biodegradation. A substance is considered readily biodegradable if it reaches a pass level of >60% of theoretical CO₂ evolution or >70% of DOC removal within a 10-day window.

-

Reference: OECD Guideline for the Testing of Chemicals, No. 301.[3][9][10][11][12]

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This test determines the adsorption and desorption potential of a chemical in soil, which is used to calculate the Koc value.

-

Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured after a defined period.

-

Test System: Centrifuge tubes or flasks.

-

Soil Types: A minimum of three different soil types with varying organic carbon content and texture.

-

Procedure:

-

Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic degradation or adsorption to the test vessel.

-

Main Test: Soil samples are equilibrated with solutions of the test substance at various concentrations.

-

Analysis: The concentration of the test substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).

-

-

Endpoint: Adsorption coefficient (Kd) and soil organic carbon-water partitioning coefficient (Koc).

-

Reference: OECD Guideline for the Testing of Chemicals, No. 106.[2][13][14][15][16]

Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)

This method determines the octanol-water partition coefficient (LogP), a key parameter for assessing the bioaccumulation potential of a substance.

-

Principle: A solution of the test substance in either n-octanol or water is mixed with the other solvent in a vessel and shaken until equilibrium is reached. The concentration of the substance in both phases is then measured.

-

Test System: Separatory funnel or centrifuge tubes.

-

Procedure:

-

Prepare a stock solution of the test substance in either n-octanol or water.

-

Mix known volumes of the stock solution and the other solvent.

-

Shake the mixture until equilibrium is achieved.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the test substance in each phase.

-

-

Endpoint: The partition coefficient (P) or its logarithm (LogP).

-

Reference: OECD Guideline for the Testing of Chemicals, No. 107.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

-

Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

-

Test Duration: 96 hours.

-

Endpoint: The median lethal concentration (LC₅₀) at 96 hours.

-

Reference: OECD Guideline for the Testing of Chemicals, No. 203.[5]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Test Organism: Daphnia magna.

-

Test Duration: 48 hours.

-

Endpoint: The median effective concentration (EC₅₀) for immobilization at 48 hours.

-

Reference: OECD Guideline for the Testing of Chemicals, No. 202.[4][6][7]

Alga, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.

-

Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass at different time points.

-

Test Organism: Pseudokirchneriella subcapitata or other suitable species.

-

Test Duration: 72 hours.

-

Endpoint: The median effective concentration (EC₅₀) for growth inhibition at 72 hours.

-

Reference: OECD Guideline for the Testing of Chemicals, No. 201.[1][8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental fate and impact assessment of this compound.

Caption: Environmental fate pathways of this compound.

Caption: Ecotoxicity testing workflow for this compound.

Caption: Relationship between properties and environmental impact.

Conclusion

This technical guide has synthesized the available and predicted information on the environmental fate and impact of this compound. The predictive modeling suggests that while the compound is likely to be readily biodegradable and has a low potential for bioaccumulation, it exhibits moderate toxicity to aquatic organisms, warranting its classification as harmful to aquatic life. The provided experimental protocols offer a clear path for future research to validate these predictions and refine the environmental risk assessment for this compound. It is recommended that experimental data be generated for key endpoints to reduce uncertainty and ensure a comprehensive understanding of the environmental behavior of this compound.

References

- 1. Estimating biodegradation half-lives for use in chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. epa.gov [epa.gov]

- 4. ipcp.ethz.ch [ipcp.ethz.ch]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. EPI Suite™ [episuite.dev]

- 9. 4-(methyl thio) phenol, 1073-72-9 [thegoodscentscompany.com]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of phenolic mixtures in a sequencing batch reactor. A kinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 12. boa.unimib.it [boa.unimib.it]

- 13. chemistryforsustainability.org [chemistryforsustainability.org]

- 14. 1073-72-9|this compound|BLD Pharm [bldpharm.com]

- 15. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 16. AGU Fall Meeting 2019 [agu-do03.confex.com]

An In-Depth Technical Guide to the Antioxidant Properties of Substituted Organosulfur Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted organosulfur phenols represent a promising class of antioxidant compounds, demonstrating significant potential in mitigating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of their antioxidant properties, focusing on their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for key antioxidant assays are provided, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the role of these compounds in modulating crucial cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, offering insights for the rational design of novel therapeutic agents.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Phenolic compounds are well-established antioxidants, and the incorporation of sulfur-containing functional groups can significantly enhance their radical scavenging capabilities and modulate their biological activity.[2] This guide explores the antioxidant properties of substituted organosulfur phenols, providing a technical resource for researchers in the field of antioxidant discovery and drug development.

Mechanisms of Antioxidant Action

The antioxidant activity of substituted organosulfur phenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by resonance. The presence of sulfur-containing substituents can further enhance this activity through several mechanisms:

-

Electron-Donating Effects: Sulfur-containing groups can act as electron-donating groups, which can lower the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making hydrogen atom donation more favorable.[2]

-

Synergistic Effects: In some structures, both the phenolic hydroxyl group and the sulfur-containing moiety can participate in radical scavenging, leading to a synergistic antioxidant effect.[3]

-

Modulation of Signaling Pathways: Organosulfur phenols can also exert their antioxidant effects indirectly by activating endogenous antioxidant defense mechanisms, most notably the Keap1-Nrf2-ARE signaling pathway.[4][5]

Quantitative Antioxidant Activity

The antioxidant efficacy of substituted organosulfur phenols has been quantified using various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Substituted Organosulfur Phenols

| Compound | Substituents | IC50 (µM) | Reference |

| 2,6-di-tert-butyl-4-mercaptophenol | 2,6-di-tert-butyl, 4-mercapto | 68.01 ± 0.09 | [3] |

| bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | 3,5-di-tert-butyl-4-hydroxy (x2), disulfide linkage | 20.09 ± 0.02 | [3] |

| Thiophenol Analogue 1 | 4-methoxy (phenol) | > 100 | [6] |

| Thiophenol Analogue 2 | 4-methoxy (thiophenol) | 15.3 ± 0.8 | [6] |

| Thiophenol Analogue 3 | 4-methyl (phenol) | 85.1 ± 4.3 | [6] |

| Thiophenol Analogue 4 | 4-methyl (thiophenol) | 12.1 ± 0.6 | [6] |

| Thiophenol Analogue 5 | 4-tert-butyl (phenol) | 92.3 ± 4.6 | [6] |

| Thiophenol Analogue 6 | 4-tert-butyl (thiophenol) | 14.2 ± 0.7 | [6] |

| Thiophenol Analogue 7 | 4-fluoro (phenol) | > 100 | [6] |

| Thiophenol Analogue 8 | 4-fluoro (thiophenol) | 21.7 ± 1.1 | [6] |

| Thiophenol Analogue 9 | 4-chloro (phenol) | > 100 | [6] |

| Thiophenol Analogue 10 | 4-chloro (thiophenol) | 25.4 ± 1.3 | [6] |

| Thiophenol Analogue 11 | 4-bromo (phenol) | > 100 | [6] |

| Thiophenol Analogue 12 | 4-bromo (thiophenol) | 28.9 ± 1.4 | [6] |

| Thiophenol Analogue 13 | 4-formyl (phenol) | > 100 | [6] |

| Thiophenol Analogue 14 | 4-formyl (thiophenol) | 45.2 ± 2.3 | [6] |

| Thiophenol Analogue 15 | 4-cyano (phenol) | > 100 | [6] |

| Thiophenol Analogue 16 | 4-cyano (thiophenol) | 58.6 ± 2.9 | [6] |

| Thiophenol Analogue 17 | 4-nitro (phenol) | > 100 | [6] |

| Thiophenol Analogue 18 | 4-nitro (thiophenol) | 71.4 ± 3.6 | [6] |

Table 2: ABTS Radical Scavenging Activity of Substituted Organosulfur Phenols

| Compound | Substituents | Trolox Equivalent | Reference |

| Thiophenol Analogue 1 | 4-methoxy (phenol) | 0.98 ± 0.05 | [6] |

| Thiophenol Analogue 2 | 4-methoxy (thiophenol) | 1.32 ± 0.07 | [6] |

| Thiophenol Analogue 3 | 4-methyl (phenol) | 0.91 ± 0.05 | [6] |

| Thiophenol Analogue 4 | 4-methyl (thiophenol) | 1.25 ± 0.06 | [6] |

| Thiophenol Analogue 5 | 4-tert-butyl (phenol) | 0.89 ± 0.04 | [6] |

| Thiophenol Analogue 6 | 4-tert-butyl (thiophenol) | 1.21 ± 0.06 | [6] |

| Thiophenol Analogue 7 | 4-fluoro (phenol) | 0.85 ± 0.04 | [6] |

| Thiophenol Analogue 8 | 4-fluoro (thiophenol) | 1.15 ± 0.06 | [6] |

| Thiophenol Analogue 9 | 4-chloro (phenol) | 0.82 ± 0.04 | [6] |

| Thiophenol Analogue 10 | 4-chloro (thiophenol) | 1.11 ± 0.06 | [6] |

| Thiophenol Analogue 11 | 4-bromo (phenol) | 0.81 ± 0.04 | [6] |

| Thiophenol Analogue 12 | 4-bromo (thiophenol) | 1.09 ± 0.05 | [6] |

| Thiophenol Analogue 13 | 4-formyl (phenol) | 0.65 ± 0.03 | [6] |

| Thiophenol Analogue 14 | 4-formyl (thiophenol) | 0.88 ± 0.04 | [6] |

| Thiophenol Analogue 15 | 4-cyano (phenol) | 0.58 ± 0.03 | [6] |

| Thiophenol Analogue 16 | 4-cyano (thiophenol) | 0.79 ± 0.04 | [6] |

| Thiophenol Analogue 17 | 4-nitro (phenol) | 0.49 ± 0.02 | [6] |

| Thiophenol Analogue 18 | 4-nitro (thiophenol) | 0.67 ± 0.03 | [6] |

Key Experimental Protocols

A generalized workflow for assessing the antioxidant activity of substituted organosulfur phenols is depicted below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid).

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 20 µL) of the test compound or standard solution to the wells of a 96-well plate.

-

Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.7 at 734 nm.

-

Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 10 µL) of the test compound or standard solution to the wells of a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by a radical initiator oxidize DCFH to DCF.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line, such as Caco-2 or HepG2, in appropriate growth medium until confluent.

-

Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Remove the growth medium and wash the cells with a buffered salt solution (e.g., PBS).

-

Treat the cells with various concentrations of the test compound and DCFH-DA (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells to remove the treatment solution.

-

Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence microplate reader.

-

-

Data Analysis:

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.

-

The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

-

Modulation of the Keap1-Nrf2-ARE Signaling Pathway

A key mechanism by which substituted organosulfur phenols exert their antioxidant effects is through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a major regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Upon exposure to electrophiles, such as some substituted organosulfur phenols, or in the presence of oxidative stress, cysteine residues in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Structure-Activity Relationships (SAR)

The antioxidant activity of substituted organosulfur phenols is significantly influenced by their chemical structure. Key SAR observations include:

-

Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is essential for the primary radical scavenging activity.

-

Steric Hindrance: Bulky substituents ortho to the hydroxyl group, such as tert-butyl groups, can increase the stability of the resulting phenoxyl radical and enhance antioxidant activity.[3]

-

Sulfur-Containing Substituents: The nature and position of the sulfur-containing group are critical. Thiophenol derivatives often exhibit greater antioxidant activity than their corresponding phenol analogues.[6] Disulfide linkages between two phenolic moieties can also lead to potent antioxidant effects.[3]

-

Electronic Effects of Substituents: Electron-donating groups on the aromatic ring generally increase antioxidant activity by stabilizing the phenoxyl radical, while electron-withdrawing groups tend to decrease activity.[6]

Conclusion

Substituted organosulfur phenols are a versatile class of antioxidants with significant potential for therapeutic applications. Their multifaceted mechanisms of action, including direct radical scavenging and modulation of the Keap1-Nrf2-ARE signaling pathway, make them attractive candidates for the development of novel drugs to combat oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of these promising compounds. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate their antioxidant potential into clinical benefits.

References

- 1. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

The Dual Nature of Sulfur: An In-depth Technical Guide to the Role of the Methylthio Group in Phenol Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methylthio (-SCH3) group onto a phenol ring imparts a unique combination of electronic and steric properties that significantly influence its reactivity and biological activity. This technical guide provides a comprehensive analysis of the methylthio group's role, offering insights into its impact on electrophilic aromatic substitution, antioxidant potential, and applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support further research and development in this area.

Electronic Effects of the Methylthio Group: A Balancing Act

The methylthio group exerts both inductive and resonance effects, which collectively modulate the electron density of the phenol ring.

-

Inductive Effect (-I): Due to the electronegativity of the sulfur atom, the methylthio group withdraws electron density from the aromatic ring through the sigma bond. This deactivating inductive effect is relatively weak.

-

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the benzene ring through p-π conjugation. This electron-donating resonance effect increases the electron density at the ortho and para positions.

The interplay of these opposing effects determines the overall influence of the methylthio group on the phenol's reactivity. The resonance effect generally outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic attack, particularly at the ortho and para positions.

Caption: Electronic effects of the methylthio group on the phenol ring.

Impact on Phenol Acidity: pKa Values

The acidity of the phenolic proton is influenced by the electronic nature of the substituents on the aromatic ring. The methylthio group's electron-donating resonance effect tends to destabilize the phenoxide anion, leading to a slight decrease in acidity (higher pKa) compared to unsubstituted phenol. However, its weak electron-withdrawing inductive effect can counteract this to some extent.

Table 1: pKa Values of Phenol and Methylthio-substituted Phenols

| Compound | pKa |

| Phenol | 9.95[1] |

| 4-Methylthiophenol | 9.53[2] |

| 3-Methylthiophenol | 9.78 (Predicted)[3] |

| 2-Methylthiophenol | 9.78 (Predicted)[3] |

Electrophilic Aromatic Substitution: Enhanced Reactivity and Directing Effects

The net electron-donating character of the methylthio group activates the phenol ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted phenol. The resonance effect directs incoming electrophiles primarily to the ortho and para positions.

References

Methodological & Application

Synthesis of 4-(Methylthio)phenol from phenol and dimethyl disulfide

Application Notes: Synthesis of 4-(Methylthio)phenol

Introduction

This compound, also known as p-hydroxythioanisole, is a valuable chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its primary application lies in the synthesis of various pesticides, notably as a key precursor for organophosphorus insecticides like sulprofos.[1][3][4] The molecule features a phenol ring substituted with a methylthio (-SCH₃) group at the para position. This functional arrangement makes it a versatile building block for more complex molecules. The synthesis route from phenol and dimethyl disulfide (DMDS) offers a direct and relatively high-yielding pathway to this important compound.[1]

Reaction Principle

The synthesis of this compound from phenol and dimethyl disulfide is typically achieved through an electrophilic aromatic substitution reaction.[5][6] The hydroxyl group (-OH) of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. In the presence of a strong acid catalyst, such as concentrated sulfuric acid, dimethyl disulfide is thought to generate an electrophilic sulfur species. This electrophile then attacks the electron-rich phenol ring, predominantly at the sterically less hindered para-position, to yield this compound.[1][7]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound using phenol, dimethyl disulfide, and sulfuric acid as a catalyst.

| Parameter | Value | Reference |

| Molar Ratio (Me₂S₂ : Phenol : H₂SO₄) | 1 : 3.15 : 1.75 | [1][7] |

| Reaction Temperature | 40°C | [1][7] |

| Reaction Time | 5 hours | [1][7] |

| Achieved Yield | 79.3% - 83.5% | [1][7] |

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound

This protocol details the synthesis of this compound from phenol and dimethyl disulfide using concentrated sulfuric acid as a catalyst, based on optimized conditions reported in the literature.[1]

Materials:

-

Phenol (PhOH)

-

Dimethyl disulfide (DMDS, Me₂S₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller or water bath

-

Condenser

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Procedure:

-

Reaction Setup:

-

Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel in a fume hood.

-

To the flask, add phenol. The molar ratio of reactants should be Me₂S₂ : PhOH : H₂SO₄ = 1 : 3.15 : 1.75.[1] For a reaction starting with 10 mmol of DMDS, this would correspond to 31.5 mmol of phenol and 17.5 mmol of H₂SO₄.

-

Begin stirring the phenol at room temperature.

-

-

Addition of Reactants:

-

Carefully and slowly add the concentrated sulfuric acid to the stirring phenol via the dropping funnel. This process is exothermic; maintain the temperature with a cooling bath if necessary.

-

Once the acid addition is complete, add the dimethyl disulfide to the mixture.

-

Heat the reaction mixture to 40°C using a water bath or a controlled heating mantle.[1]

-

-

Reaction:

-

Maintain the reaction at 40°C with continuous stirring for 5 hours to ensure the reaction goes to completion.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

-

Work-up and Isolation:

-

After 5 hours, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water to quench the reaction.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification and Characterization:

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). This compound is a white solid with a melting point of 84-86°C.[4][8]

-

Characterize the final product using spectroscopic methods such as IR and ¹H-NMR to confirm its identity and purity.[1]

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Safety and Handling

-

Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. It is readily absorbed through the skin. All handling must be done in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dimethyl Disulfide: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Reacts violently with water. Add acid to other substances slowly and with cooling.

-

General Precautions: The reaction should be performed in a well-ventilated fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste generated.

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 1073-72-9,this compound | lookchem [lookchem.com]

- 3. This compound | 1073-72-9 [chemicalbook.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 1073-72-9 | Benchchem [benchchem.com]

- 8. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]

Application Notes: 4-(Methylthio)phenol as a Key Intermediate in Pesticide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Methylthio)phenol and its substituted analogues are critical intermediates in the agrochemical industry. Their unique structure, featuring a reactive phenolic hydroxyl group and a modifiable methylthio moiety, allows for their use as foundational building blocks in the synthesis of a variety of potent pesticides. This document outlines the application of these phenols in the synthesis of several commercially significant organophosphate and carbamate insecticides, providing detailed experimental protocols, quantitative data, and mechanistic insights.

Physicochemical Properties of Key Intermediates

The successful synthesis and handling of the final pesticide products rely on a thorough understanding of the properties of the starting materials.

| Property | This compound | 3-Methyl-4-(methylthio)phenol |

| CAS Number | 1073-72-9 | 3120-74-9 |

| Molecular Formula | C₇H₈OS | C₈H₁₀OS |

| Molecular Weight | 140.2 g/mol | 154.23 g/mol |

| Appearance | White to pale brown powder or crystalline powder[1][2] | Colorless needle-like crystals[3] |

| Melting Point | 83-86 °C[1][4] | 56-57 °C[3] |

| Boiling Point | 153-156 °C at 20 mmHg[1][4] | 186 °C at 2.67 kPa[3] |

| Water Solubility | 9.59 g/L[4][5][6][7] | Insoluble[3] |

| Organic Solvents | Soluble in chloroform, methanol[4], ethanol[3] | Soluble in methanol, ethanol[3] |

Pesticide Synthesis from this compound Derivatives

This compound and its cresol or xylenol analogues serve as the aromatic backbone for several classes of pesticides. The general synthesis workflow involves the preparation of the specific phenol intermediate followed by its reaction with a phosphorus-containing electrophile (for organophosphates) or an isocyanate (for carbamates).

Caption: General synthesis workflow from phenols to pesticide products.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the synthesis of the parent intermediate from phenol. A similar procedure can be adapted for substituted phenols like m-cresol.

Reaction: Phenol + Dimethyl disulfide → this compound

Methodology: [2]

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge phenol and dimethyl disulfide (Me₂S₂).

-

Acid Addition: Begin stirring and cool the mixture. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the reaction temperature at 40°C.

-

Reaction: The optimal molar ratio of reactants is Me₂S₂ : Phenol : H₂SO₄ = 1 : 3.15 : 1.75.

-

Incubation: Maintain the reaction at 40°C with continuous stirring for 5 hours.

-

Work-up: After the reaction is complete, allow the mixture to settle and separate the waste acid layer. Neutralize the organic layer with a soda ash (sodium carbonate) solution.

-

Purification: Separate the aqueous layer, wash the organic layer with water, and purify the crude product, typically by distillation or recrystallization.

-

Expected Yield: This process can achieve a yield of 79.3% to 83.5%.[2]

Protocol 2: Synthesis of Propaphos (Organophosphate)

Reaction: this compound + Di-n-propyl chlorophosphate → Propaphos

Methodology: [2]

-

Reagents: This synthesis uses this compound and di-n-propyl chlorophosphate as the primary reactants. Sodium hydroxide is used as a base.

-

Reaction Setup: Combine the reactants in a reaction vessel. The optimal molar ratio is this compound : di-n-propyl phosphite (precursor to chlorophosphate) : sodium hydroxide = 1 : 1.4 : 2.3.

-

Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with stirring.

-

Purification: Upon completion, the product is isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.

-

Expected Yield: The yield of propaphos under these conditions can reach over 90%.[2]

Protocol 3: Synthesis of Fenthion (Organophosphate)

Reaction: 3-Methyl-4-(methylthio)phenol + Dimethyl phosphorochloridothioate → Fenthion

-

Reagents: The synthesis involves the esterification of 3-methyl-4-(methylthio)phenol with dimethyl phosphorochloridothioate.

-

Reaction Setup: The reaction is performed under anhydrous conditions in a suitable organic solvent, such as toluene or dichloromethane.

-

Base Addition: An acid scavenger, typically a tertiary amine like triethylamine, is added to the mixture to neutralize the hydrochloric acid byproduct that is formed.

-

Conditions: The reaction temperature is carefully controlled to ensure high yield and purity of the final product.

-

Work-up and Purification: After the reaction, the triethylamine hydrochloride salt is filtered off. The solvent is removed under reduced pressure, and the crude fenthion is purified.

Protocol 4: Synthesis of Fenamiphos (Organophosphate)

Reaction: 3-Methyl-4-(methylthio)phenol + Ethyl isopropylphosphoramidic chloride → Fenamiphos

Methodology: [9]

-

Reagents: The final step in the commercial production of fenamiphos is a condensation reaction between 3-methyl-4-(methylthio)phenol and an ethyl isopropylphosphoramidate intermediate (specifically, the phosphoramidic chloride).

-

Reaction Setup: The reaction is conducted in the presence of a base, such as triethylamine, to act as an acid scavenger.

-

Condensation: The base facilitates the formation of the organophosphate ester linkage that defines fenamiphos.

-

Purification: The crude product is purified through solvent extraction and distillation to remove impurities and unreacted starting materials.

Protocol 5: Synthesis of Methiocarb (Carbamate)

Reaction: 4-Methylthio-3,5-xylenol + Methyl isocyanate → Methiocarb

Methodology: [10]

-

Reagents: Methiocarb is synthesized from 4-methylthio-3,5-xylenol and methyl isocyanate.

-

Nucleophilic Attack: The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of the xylenol onto the electrophilic carbonyl carbon of the methyl isocyanate.

-

Reaction Conditions: This reaction is typically carried out in an inert solvent. The specific temperature and reaction time are optimized to maximize yield and minimize side reactions.

-

Product Isolation: Once the reaction is complete, the product, methiocarb, is isolated and purified.

Quantitative Data: Toxicity of Final Pesticide Products

The pesticides derived from this compound exhibit varying degrees of toxicity, which is a critical parameter for their application and safety assessment.

| Pesticide | Class | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rat) | AChE Inhibition (IC₅₀) |

| Fenthion | Organophosphate | 180 - 298 mg/kg[9] | 330 - 1000 mg/kg[9] | Potent inhibitor |

| Fenamiphos | Organophosphate | 2 - 19 mg/kg[11] | 72 - 154 mg/kg[11] | Potent inhibitor |

| Propaphos | Organophosphate | 61 - 70 mg/kg[5][12] | 88.5 mg/kg[12] | Potent inhibitor |

| Methiocarb | Carbamate | 13 - 140 mg/kg[1][13] | >5000 mg/kg[1] | 0.43 - 2.1 µM (Thrips)[14] |

Mechanism of Action: Acetylcholinesterase Inhibition

Both organophosphate and carbamate pesticides synthesized from this compound derivatives share a common mechanism of toxicity: the inhibition of the enzyme acetylcholinesterase (AChE).[9][10]

Normal Synaptic Function:

-

A nerve impulse arrives at the synapse, triggering the release of the neurotransmitter acetylcholine (ACh).

-

ACh binds to its receptors on the postsynaptic neuron, propagating the signal.

-

The enzyme AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the neuron to repolarize.

Inhibition by Pesticides:

-

Organophosphates (e.g., Fenthion, Fenamiphos): These compounds act as irreversible inhibitors. They phosphorylate the serine hydroxyl group at the active site of AChE.[15] This covalent bond is extremely stable, leading to a long-lasting inactivation of the enzyme.

-

Carbamates (e.g., Methiocarb): These compounds are considered reversible inhibitors. They carbamoylate the serine hydroxyl group at the AChE active site. While this also inactivates the enzyme, the carbamoyl-enzyme complex hydrolyzes much more slowly than the acetyl-enzyme complex, but faster than the phosphorylated complex, allowing for eventual (though delayed) enzyme regeneration.

The net result of AChE inhibition is the accumulation of ACh in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, causing a cholinergic crisis characterized by symptoms such as muscle twitching, paralysis, hypersecretion, and, at high doses, respiratory failure and death.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by pesticides.

References

- 1. herbiguide.com.au [herbiguide.com.au]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. envirobiochem.co.za [envirobiochem.co.za]

- 5. Cas 7292-16-2,PROPAPHOS | lookchem [lookchem.com]

- 6. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Fenthion - Wikipedia [en.wikipedia.org]

- 9. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]

- 10. rayfull.net [rayfull.net]

- 11. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]

- 12. echemi.com [echemi.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Methylthio)phenol in Pharmaceutical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenol is a versatile organic compound that serves as a valuable starting scaffold in pharmaceutical drug discovery.[1][2] While its primary application has been as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, recent research has highlighted the potential of its derivatives in exhibiting a range of biological activities.[3][4] This document provides detailed application notes and experimental protocols for leveraging this compound as a foundational structure in the development of novel therapeutic agents, with a focus on its potential in oncology and anti-inflammatory drug discovery.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 1073-72-9 | [4] |

| Molecular Formula | C₇H₈OS | [4] |

| Molecular Weight | 140.2 g/mol | [4] |

| Appearance | White to pale brown crystalline powder | [4] |

| Melting Point | 84-86 °C | [4] |

| Boiling Point | 153-156 °C at 20 mmHg | [4] |

| Water Solubility | 9.59 g/L | [4] |

Applications in Drug Discovery

The this compound scaffold can be chemically modified to generate derivatives with significant therapeutic potential. Below are key applications supported by preclinical data.

Anticancer Activity

Derivatives of this compound have demonstrated promising anti-proliferative and pro-apoptotic activities against various cancer cell lines. This suggests that the this compound core can be a valuable starting point for the development of novel anticancer agents.

Quantitative Data on Anticancer Activity of this compound Derivatives:

| Derivative | Cell Line | Activity | IC₅₀ Value | Reference |

| 4-Methylthio-butanyl derivative | HCT-15 (Colon Cancer) | Antiproliferative | 8.49-23.97 µM | [5] |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231 (Breast Cancer) | Antiproliferative | ~44.9 µM | [6] |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | C6 Glioma (Brain Cancer) | Antiproliferative | ~30-50 µM | [6] |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | HCT-15 (Colon Cancer) | Antiproliferative | ~30-50 µM | [6] |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | LoVo (Colon Cancer) | Antiproliferative | ~30-50 µM | [6] |

Signaling Pathways Implicated in Anticancer Activity:

Research on phenolic compounds and their derivatives suggests that their anticancer effects can be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Two such critical pathways are the PI3K/AKT and Src/STAT3 pathways.

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[3][7] Its aberrant activation is a hallmark of many cancers. Derivatives of this compound may exert their pro-apoptotic effects by inhibiting this pathway.

Caption: PI3K/AKT signaling pathway and potential inhibition by this compound derivatives.

The Src/STAT3 signaling pathway is another critical regulator of cell proliferation, survival, and differentiation.[8][9] Constitutive activation of STAT3 is frequently observed in cancer and is associated with tumor progression. Inhibition of Src or STAT3 phosphorylation is a key strategy in cancer therapy.

Caption: Src/STAT3 signaling pathway and potential inhibition by this compound derivatives.

Anti-inflammatory Activity

Derivatives of this compound have also shown potential as anti-inflammatory agents. This is exemplified by the ability of a 4-methylthio-butanyl derivative to significantly inhibit nitric oxide (NO) production, a key mediator in inflammation.

Quantitative Data on Anti-inflammatory Activity of a this compound Derivative:

| Derivative | Assay | Cell Line | IC₅₀ Value | Reference |

| Sinapoyl desulfoglucoraphenin (a 4-methylthio-butanyl derivative) | Nitric Oxide Production Inhibition | Murine Microglia BV2 cells | 45.36 µM | [5] |

Experimental Workflow for Screening Anti-inflammatory Potential:

Caption: General workflow for the discovery of anti-inflammatory drugs from this compound.

Experimental Protocols

MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[10][11][12]

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-